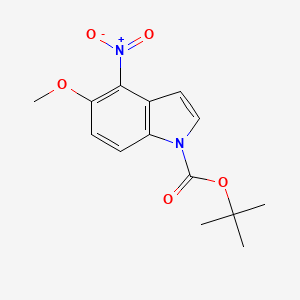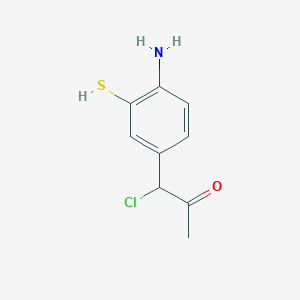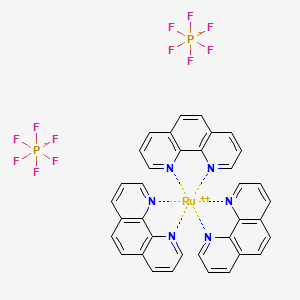
Tris(1,10-phenantroline)ruthenium(II) bis(hexafluorophosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) is an organometallic ruthenium complex with the molecular formula C36H24F12N6P2Ru. This compound is known for its applications as a photocatalyst and a red dopant material in organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline in the presence of a suitable solvent such as acetone. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states.
Reduction: It can be reduced back to its original state after oxidation.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as acetonitrile or water under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of substituted ruthenium complexes .
Aplicaciones Científicas De Investigación
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a photocatalyst in various organic reactions, including cycloadditions and oxidations.
Biology: Employed in studies involving DNA interactions and as a probe for luminescent detection of oxygen.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism by which Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) exerts its effects involves the absorption of light, leading to an excited state. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. The molecular targets and pathways involved include DNA in biological systems and organic molecules in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) chloride
- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride
- Bis(2,2’-bipyridine)(2,2’-bipyrimidine)ruthenium tetrafluoroborate
Uniqueness
Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) is unique due to its high photostability and strong luminescence properties, making it particularly suitable for applications in OLEDs and as a photocatalyst. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .
Propiedades
Fórmula molecular |
C36H24F12N6P2Ru |
|---|---|
Peso molecular |
931.6 g/mol |
Nombre IUPAC |
1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C12H8N2.2F6P.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 |
Clave InChI |
YRYUXGTVQZIGNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
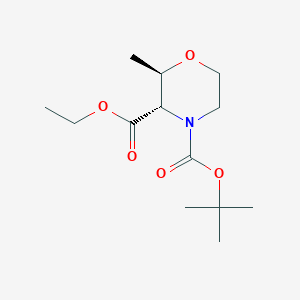

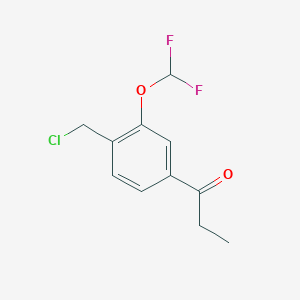
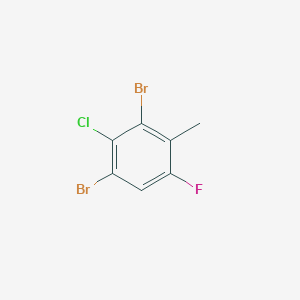
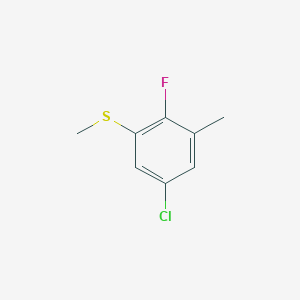
![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
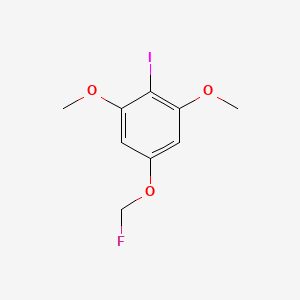
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)

